aza-TdCyd
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Overview
Description
Aza-4’-thio-2’-deoxycytidine (aza-TdCyd) is a cytidine analog that incorporates an aza modification (a nitrogen in place of a carbon) of the cytosine base and a thioether modification of the deoxyribose sugar . This compound is a promising new DNA methyltransferase inhibitor (DNMT1i) that has demonstrated efficacy in preclinical studies of solid tumors .
Preparation Methods
The synthesis of aza-TdCyd involves multiple steps. Primarily utilizing chemistry applied previously to the synthesis of the des-fluoro-thio sugar, the intermediate 2-bromo-3-β-fluoro thio sugar is prepared in 11 steps and immediately coupled with silylated aza-cytosine to produce, upon deprotection, this compound . Industrial production methods for this compound are not widely documented, but the synthetic route involves complex organic synthesis techniques.
Chemical Reactions Analysis
Aza-TdCyd undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are common in the modification of the cytidine analogs.
Substitution: The compound can undergo substitution reactions, particularly involving the thioether and aza modifications.
Common Reagents and Conditions: Typical reagents include silylated aza-cytosine and 2-bromo-3-β-fluoro thio sugar.
Major Products: The primary product of these reactions is this compound itself, with potential by-products depending on the specific reaction conditions used.
Scientific Research Applications
Aza-TdCyd has several scientific research applications:
Chemistry: Used as a model compound for studying the effects of aza and thioether modifications on cytidine analogs.
Biology: Investigated for its ability to induce fetal hemoglobin expression in sickle cell disease patients.
Medicine: Demonstrated efficacy in preclinical studies of solid tumors and leukemia. It is being explored as a potential therapeutic agent for various cancers.
Mechanism of Action
Aza-TdCyd exerts its effects by incorporating into DNA, where it engages the active site of DNA methyltransferase I (DNMT1), a maintenance methyltransferase that contributes to the hypermethylation and silencing of tumor suppressor genes . By inhibiting DNMT1, this compound leads to the reactivation of these tumor suppressor genes, thereby exerting its anti-tumor effects .
Comparison with Similar Compounds
Aza-TdCyd is compared with other similar compounds such as:
T-dCyd: A thio-nucleoside analog of cytidine which differs by a single nitrogen atom in the cytidine ring.
F-aza-T-dCyd: A novel cytidine analog that has shown comparable or greater efficacy in preclinical studies.
Azacytidine and Decitabine: Both are DNMT1 inhibitors approved for the treatment of myelodysplastic syndromes.
This compound is unique due to its specific aza and thioether modifications, which contribute to its distinct mechanism of action and potential therapeutic benefits .
Properties
Molecular Formula |
C8H12N4O3S |
---|---|
Molecular Weight |
244.27 g/mol |
IUPAC Name |
4-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-1,3,5-triazin-2-one |
InChI |
InChI=1S/C8H12N4O3S/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h3-6,13-14H,1-2H2,(H2,9,11,15)/t4?,5-,6-/m1/s1 |
InChI Key |
HOOZQNOZVFCJNL-YSLANXFLSA-N |
Isomeric SMILES |
C1[C@@H](S[C@@H](C1O)CO)N2C=NC(=NC2=O)N |
Canonical SMILES |
C1C(C(SC1N2C=NC(=NC2=O)N)CO)O |
Origin of Product |
United States |
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